molecular formula C35H38ClNO3S B163361 2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid CAS No. 142147-67-9

2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Cat. No.: B163361
CAS No.: 142147-67-9
M. Wt: 588.2 g/mol
InChI Key: QYOIIAUGMZLCEO-JGCGQSQUSA-N
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Description

Dihydro Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle . Dihydro Montelukast retains the core structure of Montelukast but includes modifications that may enhance its pharmacological properties.

Scientific Research Applications

Dihydro Montelukast has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of asthma, allergic rhinitis, and other inflammatory conditions.

    Industry: Utilized in the development of new drug formulations and delivery systems .

Mechanism of Action

Target of Action

Dihydromontelukast, also known as Dihydro montelukast, is a potent and selective antagonist of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1 . This receptor is found in the human airway .

Mode of Action

Dihydromontelukast interacts with its target, the CysLT1 receptor, by inhibiting the binding of leukotriene D4 (LTD4), thereby preventing its effects . This interaction results in the reduction of bronchoconstriction and inflammation, which are key features of conditions like asthma .

Biochemical Pathways

The primary biochemical pathway affected by Dihydromontelukast is the leukotriene pathway. Leukotrienes, such as LTD4, are products of arachidonic acid metabolism and are known to play a significant role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Pharmacokinetics

The pharmacokinetics of Dihydromontelukast involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and extensively metabolized in the liver via the cytochrome P450 system, specifically CYP3A4, 2C8, and 2C9 . The drug is primarily excreted in the feces, with less than 0.2% found in the urine . The time to peak concentration for the drug is between 2 to 4 hours after administration .

Result of Action

The action of Dihydromontelukast results in bronchodilation and a reduction in inflammation. It has been documented that Dihydromontelukast can cause bronchodilation as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist .

Action Environment

The action, efficacy, and stability of Dihydromontelukast can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of Dihydromontelukast . Additionally, factors such as the patient’s age, liver function, and the presence of food can also impact the drug’s bioavailability .

Biochemical Analysis

Biochemical Properties

Dihydromontelukast plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to have bronchoprotective, anti-inflammatory, and anti-allergic properties . It is believed to interact with the leukotriene receptor, blocking its action and thereby reducing inflammation and constriction in the airways .

Cellular Effects

Dihydromontelukast has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the release of inflammatory mediators from mast cells .

Molecular Mechanism

The molecular mechanism of Dihydromontelukast involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist of the cysteinyl leukotriene receptor 1, thereby blocking the action of leukotrienes, which are inflammatory mediators .

Temporal Effects in Laboratory Settings

The effects of Dihydromontelukast change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Dihydromontelukast vary with different dosages in animal models

Metabolic Pathways

Dihydromontelukast is involved in several metabolic pathways. It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 .

Transport and Distribution

Dihydromontelukast is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Montelukast involves several key steps, starting from commercially available starting materials. The process typically includes:

    Formation of the Quinoline Ring: This step involves the cyclization of appropriate precursors to form the quinoline ring, a core structure in Montelukast.

    Introduction of Functional Groups: Various functional groups are introduced through reactions such as alkylation, acylation, and sulfonation.

    Hydrogenation: The final step involves the hydrogenation of Montelukast to produce Dihydro Montelukast. .

Industrial Production Methods

Industrial production of Dihydro Montelukast follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions

Dihydro Montelukast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Dihydro Montelukast, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Dihydro Montelukast is compared with other leukotriene receptor antagonists, such as:

Uniqueness

Dihydro Montelukast is unique due to its enhanced pharmacological properties, including improved bioavailability and stability. These modifications make it a promising candidate for further research and development in the field of respiratory medicine .

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39)/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOIIAUGMZLCEO-JGCGQSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142147-67-9
Record name Dihydromontelukast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142147679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDROMONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFE2Q6HPX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Reactant of Route 2
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Reactant of Route 3
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

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